Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid
Overview
Description
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a chemical compound with the molecular formula C25H21NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 399.44 . The empirical formula is C25H21NO4 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 399.5 and should be stored at 0-8°C .Scientific Research Applications
Glycosylation of Fmoc Amino Acids : Fmoc amino acids, including those with unprotected carboxyl groups, have been glycosylated with sugar 1,2-trans-acetates under Lewis acid promotion. This method is significant in the synthesis of neoglycopeptides and can be applied in solid-phase peptide synthesis (Elofsson, Walse, & Kihlberg, 1991).
Preparation for Glycopeptide Synthesis : The glycosylation of N α-Fmoc amino acids with unprotected α-carboxyl group has been demonstrated, using carbohydrate 1,2-trans peracetates and Lewis acids. This produces glycosylated building blocks, suitable for stepwise synthesis of glycopeptides (Salvador, Elofsson, & Kihlberg, 1995).
Synthesis of Fmoc-Protected Morpholine-3-Carboxylic Acid : A practical route for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid has been developed, showing compatibility with solid-phase peptide synthesis. This is important for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Synthesis of Fmoc-Protected Amino Acids and Short Peptides : Fmoc-modified amino acids and peptides have shown remarkable self-assembly features and are used in a variety of applications, including cell cultivation, bio-templating, and drug delivery. Their inherent hydrophobicity and aromaticity promote the association of building blocks (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Use in Hydrogelation and Self-Assembly : The development of hydrogels from the self-assembly of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids, has been explored. The study highlights the influence of side-chain modifications on self-assembly and hydrogelation behavior (Ryan, Doran, Anderson, & Nilsson, 2011).
Safety and Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOPSBYDIMJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373251 | |
Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204320-45-6 | |
Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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